molecular formula C14H10I2N2O3 B5967308 2-hydroxy-N'-[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]benzohydrazide

2-hydroxy-N'-[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]benzohydrazide

Cat. No.: B5967308
M. Wt: 508.05 g/mol
InChI Key: JVDRJCGBJXBRMB-REZTVBANSA-N
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Description

2-hydroxy-N’-[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]benzohydrazide is a chemical compound that belongs to the class of hydrazones Hydrazones are known for their wide range of biological activities and applications in various fields such as chemistry, biology, and medicine

Properties

IUPAC Name

2-hydroxy-N-[(E)-(2-hydroxy-3,5-diiodophenyl)methylideneamino]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10I2N2O3/c15-9-5-8(13(20)11(16)6-9)7-17-18-14(21)10-3-1-2-4-12(10)19/h1-7,19-20H,(H,18,21)/b17-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVDRJCGBJXBRMB-REZTVBANSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NN=CC2=C(C(=CC(=C2)I)I)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)C(=O)N/N=C/C2=C(C(=CC(=C2)I)I)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10I2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

508.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-hydroxy-N’-[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]benzohydrazide typically involves the condensation reaction between 2-hydroxybenzohydrazide and 2-hydroxy-3,5-diiodobenzaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions. The product is then purified by recrystallization from ethanol to obtain the desired compound in high yield .

Chemical Reactions Analysis

2-hydroxy-N’-[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]benzohydrazide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced hydrazide derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the iodine positions, using nucleophiles such as amines or thiols.

Scientific Research Applications

2-hydroxy-N’-[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]benzohydrazide has been extensively studied for its applications in various scientific fields:

Mechanism of Action

The mechanism of action of 2-hydroxy-N’-[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]benzohydrazide involves its interaction with specific molecular targets. The compound can chelate metal ions, leading to the inhibition of metalloenzymes. Additionally, it can interact with cellular proteins and DNA, disrupting their normal functions and leading to cell death in cancer cells. The exact pathways and molecular targets are still under investigation, but its ability to form stable complexes with metal ions is a key factor in its biological activity .

Comparison with Similar Compounds

2-hydroxy-N’-[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]benzohydrazide can be compared with other similar hydrazone compounds, such as:

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